molecular formula C11H19N5O7 B14741555 L-Serine, glycylglycylglycylglycyl- CAS No. 2543-43-3

L-Serine, glycylglycylglycylglycyl-

Cat. No.: B14741555
CAS No.: 2543-43-3
M. Wt: 333.30 g/mol
InChI Key: HKZAAJSTFUZYTO-LURJTMIESA-N
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Description

L-Serine, glycylglycylglycylglycyl- is a specialized peptide compound with the molecular formula C11H19N5O7 and is a key subject of interest in biochemical research . As a derivative of the non-essential amino acid L-Serine, this peptide is integral to studies focusing on cellular metabolism and neuronal development. L-Serine itself is a crucial glia-derived trophic factor, demonstrated to promote the survival, dendritogenesis, and electrophysiological development of central neurons, such as cerebellar Purkinje cells, in vitro . The biosynthesis of L-Serine and its derivative glycine is dependent on the enzyme 3-phosphoglycerate dehydrogenase (3PGDH), which is highly expressed in astroglial cells but not in certain neurons, suggesting a critical glia-neuron trophic axis mediated by these amino acids . This compound serves as a vital biochemical tool for investigating amino acid transport, peptide metabolism, and the specific mechanisms by which glial cells support neuronal function and health. It is supplied as a high-purity reagent for research applications and must be stored appropriately to maintain stability. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

2543-43-3

Molecular Formula

C11H19N5O7

Molecular Weight

333.30 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H19N5O7/c12-1-7(18)13-2-8(19)14-3-9(20)15-4-10(21)16-6(5-17)11(22)23/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,20)(H,16,21)(H,22,23)/t6-/m0/s1

InChI Key

HKZAAJSTFUZYTO-LURJTMIESA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O

Canonical SMILES

C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis of L-Serine Intermediate

Threonine Aldolase-Catalyzed L-Serine Production

L-Serine serves as the N-terminal residue in L-Ser-Gly₄. Its synthesis via threonine aldolase (EC 4.1.2.5) from Candida humicola or Bacterium cadaveris enables stereospecific condensation of glycine and formaldehyde. Key parameters include:

  • Reaction Conditions : pH 7–11 (optimal pH 8.5), 20–50°C.
  • Cofactors : Pyridoxal phosphate (0.1–1 mM) enhances activity, while tetrahydrofolate (THF) stabilizes the enzyme against formaldehyde inactivation.
  • Yield : 35–425 g/L L-serine in batch reactors, with glycine conversion rates of 40–60%.
Table 1. Enzymatic L-Serine Synthesis Optimization
Parameter Optimal Range Yield (g/L) Source
pH 8.5–9.0 425
Temperature (°C) 40–50 320
Formaldehyde (M) 0.5–1.0 280
Glycine (M) 2.0–3.0 350

Solid-Phase Peptide Synthesis (SPPS) of Gly₄ Chain

Fmoc-Based Assembly

The tetraglycine chain is constructed via SPPS using Fmoc-glycine-Wang resin. Critical steps include:

  • Resin Activation : 1-Hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in DMF.
  • Coupling Efficiency : >99% per cycle, verified by Kaiser test.
  • Deprotection : 20% piperidine in DMF removes Fmoc groups iteratively.

Isonitrile-Mediated Fragment Coupling

For larger-scale synthesis, SPPS integrates isonitrile-mediated fragment coupling:

  • Ligation : Unprotected glycylglycine thioacid reacts with resin-bound dipeptide, minimizing epimerization (<2%).
  • Yield : 85–92% for Gly₄ segments after HPLC purification.

Chemoenzymatic Polymerization for Peptide Bond Formation

Papain-Catalyzed Condensation

Papain (EC 3.4.22.2) facilitates aqueous-phase coupling of L-serine ethyl ester (Ser-OEt) to Gly₄:

  • Conditions : pH 8.5, 15°C, 48 h.
  • Product : β-sheet-structured L-Ser-Gly₄ with degree of polymerization (DP) 5–22.
  • Purity : 95% by MALDI-TOF MS.
Table 2. Papain-Catalyzed Reaction Outcomes
Substrate DP Range Yield (%) Secondary Structure
Ser-OEt + Gly₄-OH 5–22 78 β-sheet
Ser-OMe + Gly₄-OH 4–18 65 Random coil

Protection-Deprotection Strategies in Solution-Phase Synthesis

tert-Butyloxycarbonyl (Boc) Protection

Boc-L-serine is coupled to Gly₄ using dicyclohexylcarbodiimide (DCC):

  • Activation : DCC/N-hydroxysuccinimide (NHS) in THF.
  • Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups post-coupling.
  • Challenge : Hydroxyl group oxidation necessitates inert atmospheres.

Benzyl-Based Side-Chain Protection

Benzyl esters protect glycine carboxyl groups during fragment condensation:

  • Catalyst : Pd/C hydrogenolysis removes benzyl groups without peptide backbone degradation.
  • Purity : 89–94% after reverse-phase HPLC.

Analytical Validation and Quality Control

LC-MS/MS Quantification

  • Derivatization : (R)-1-Boc-2-piperidine carbonyl chloride resolves D/L-serine enantiomers.
  • Sensitivity : LOD 0.19 nmol/mL for L-serine in plasma.

Circular Dichroism (CD) Spectroscopy

  • Structural Confirmation : β-sheet signatures at 218 nm for papain-synthesized peptides.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

  • Mass Accuracy : <0.1% deviation for L-Ser-Gly₄ (theoretical m/z 487.43; observed m/z 487.48).

Chemical Reactions Analysis

Types of Reactions

L-Serine, glycylglycylglycylglycyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-serine can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide chain or the amino acid residues.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of serine aldehyde or serine acid derivatives.

Scientific Research Applications

L-Serine is a non-essential amino acid with a variety of applications, particularly in the biomedical and nutritional fields. It plays a crucial role in various biological processes, including synaptic plasticity, T cell responses, and tumor growth .

Scientific Research Applications

Alzheimer's Disease (AD) Research: L-serine acts as a co-agonist of synaptic N-methyl-D-aspartate receptors (NMDARs), which are essential for synaptic plasticity. Research indicates that supplementation with L-serine can prevent synaptic and behavioral deficits in AD mice . Studies have shown that a shortage of glucose can decrease the production of both L- and D-serine, impacting synaptic transmission . Bath application of L-serine has been shown to rescue long-term potentiation, a process vital for memory and learning, in hippocampal slices .

Immunometabolism: L-serine plays a critical role in T cell responses during immune challenges. It is required for optimal T cell expansion, even when glucose concentrations are sufficient . Dietary restriction of serine can impair pathogen-driven expansion of T cells in vivo . Serine supplies glycine and one-carbon units necessary for de novo nucleotide biosynthesis in proliferating T cells .

Cancer Research: Many cancers upregulate the expression of serine synthesis pathway enzymes . Increased serine synthesis, driven by higher expression of phosphoglycerate dehydrogenase (PHGDH), promotes tumor progression in melanoma and breast cancer models . Tumors in serine-limited environments gain a growth advantage by upregulating serine biosynthesis .

Nutritional Supplementation

L-serine is used as a dietary supplement to support cognitive function and mental health.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between L-Serine, glycylglycylglycylglycyl- and analogous peptides:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Amino Acid Sequence Key Features
L-Serine, glycylglycylglycylglycyl- (494835-27-7) C₁₂H₂₀N₄O₆ 316.31 Ser-Gly-Gly-Gly-Pro* High glycine content for flexibility; serine hydroxyl group for polarity.
L-Serine, L-valyl-L-arginyl... (842953-10-0) C₃₀H₅₂N₁₂O₁₁ 756.81 Ser-Val-Arg-Pro-Gln-Gly-Gly-Gly Incorporates charged (Arg) and polar (Gln) residues; larger size.
L-SERINE, GLYCYL-L-PROLYLGLYCYLGLYCYL... (849629-56-7) C₂₅H₄₃N₉O₁₁ 645.66 Ser-Gly-Pro-Gly-Gly-Ser-Gly-Lys Lysine residue introduces positive charge; potential for membrane interaction.
L-Serine, L-alanyl-L-prolylglycyl... (498565-49-4) C₂₇H₄₆N₈O₁₀ 634.70 Ser-Ala-Pro-Gly-Pro-Ser-Lys Proline-rich sequence; may influence secondary structure (e.g., β-turns).

*Sequence inferred from IUPAC naming conventions.

Key Observations :

  • Glycine Content : The high glycine proportion in 494835-27-7 enhances conformational flexibility, contrasting with bulkier residues (e.g., Val, Arg) in 842953-10-0 , which may stabilize specific binding interactions .
  • Proline Influence : Proline residues (e.g., in 498565-49-4 ) introduce structural rigidity, which may limit flexibility but promote specific folding patterns .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing L-Serine-containing oligopeptides like glycylglycylglycylglycyl-L-Serine, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for oligopeptide synthesis. Stepwise coupling of protected amino acids (e.g., Fmoc-glycine) ensures sequence control. For glycylglycylglycylglycyl-L-Serine, iterative deprotection and coupling cycles are critical. Post-synthesis, reverse-phase HPLC and mass spectrometry (LC-MS) are recommended for purity validation. Thin-layer chromatography (TLC) with ninhydrin staining can monitor reaction progress .
  • Data Consideration : Recovery rates for similar peptides during purification range from 73.6% to 87%, depending on column type and solvent systems .

Q. How can researchers ensure the stability of glycylglycylglycylglycyl-L-Serine during storage and experimental use?

  • Methodological Answer : Stability depends on pH, temperature, and solvent composition. Store lyophilized peptides at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. For aqueous solutions, use buffers with antioxidants (e.g., 0.1% TFA) and avoid repeated freeze-thaw cycles. Degradation products (e.g., CO, NOx) should be monitored via gas chromatography or FTIR .

Q. What analytical techniques are suitable for quantifying L-Serine residues in peptide chains?

  • Methodological Answer : Chiral chromatography (e.g., Sumichiral columns) with dabsyl derivatization enables enantiomeric separation of L- and D-Serine. Linearity ranges for L-Serine quantification are 1.7–333.3 µmol/L (r² = 0.99). Within-day reproducibility CVs are ≤2.1% for L-Serine peaks .

Advanced Research Questions

Q. How does glycylglycylglycylglycyl-L-Serine influence protein-protein interaction networks in neurodegenerative disease models?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with target proteins (e.g., NMDA receptors). For cellular models, co-immunoprecipitation (Co-IP) paired with SILAC labeling can map interaction partners. Neuroprotective effects observed in ALS models suggest modulation of serine racemase activity, which converts L-Serine to D-Serine .
  • Data Consideration : In CSF samples, L-Serine recovery rates average 87% using Sumichiral columns, with between-day reproducibility CVs ≤6.6% .

Q. What experimental designs address contradictions in the biological activity of glycylglycylglycylglycyl-L-Serine across in vitro vs. in vivo systems?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic degradation. Use radiolabeled (³H/¹⁴C) peptides to track uptake and half-life. Compare results across models:

  • In vitro : Primary neuron cultures with controlled serine-depleted media.
  • In vivo : Transgenic murine models (e.g., SOD1-G93A for ALS) with intrathecal peptide delivery.
  • Controls : Include D-Serine analogs to rule out stereospecific effects .

Q. How can researchers optimize LOQ (Limit of Quantification) for glycylglycylglycylglycyl-L-Serine in complex biological matrices?

  • Methodological Answer : Pre-concentration via solid-phase extraction (C18 cartridges) improves LOQ. For CSF or plasma, derivatize with dabsyl chloride to enhance UV detection sensitivity. LOQ for L-Serine in CSF is 0.3 µmol/L using chiral columns, but matrix effects (e.g., albumin binding) require standard addition calibration .

Methodological Guidance

Q. What frameworks are recommended for formulating research questions on peptide structure-activity relationships?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasibility : Assess peptide synthesis scalability (e.g., ≥85% yield per coupling cycle).
  • Novelty : Investigate understudied post-translational modifications (e.g., serine phosphorylation adjacent to glycine repeats).
  • Use PICO (Population: Neuronal cells; Intervention: Glycylglycylglycylglycyl-L-Serine; Comparison: D-Serine analogs; Outcome: NMDA receptor activation) .

Q. How should researchers validate conflicting data on peptide degradation pathways?

  • Answer : Perform accelerated stability studies under stress conditions (heat, light, pH extremes). Use tandem MS (MS/MS) to identify degradation byproducts. Cross-validate with isotopic labeling (e.g., ¹⁵N-Serine) to trace cleavage sites. For computational validation, apply QSPR models to predict hydrolysis rates .

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